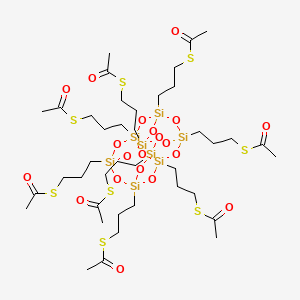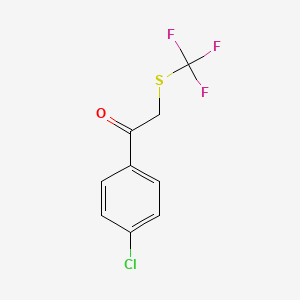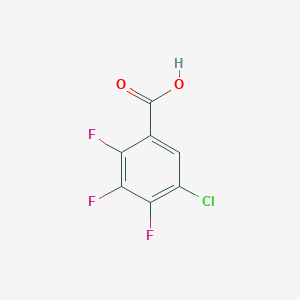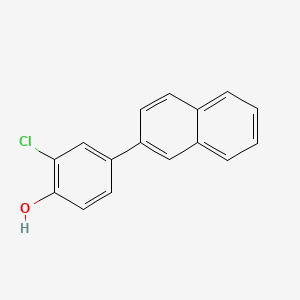
Octakis(3-thioacetopropyl)octasilsesquioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octakis(3-thioacetopropyl)octasilsesquioxane (OCTS) is a polymeric compound composed of eight silicon atoms connected by three thioacetate groups and two bridging oxygen atoms. It is a unique molecule with a wide range of potential applications in materials science, biochemistry, and nanotechnology. OCTS has been studied extensively over the past few decades, and its synthesis and properties have been well-characterized.
Scientific Research Applications
Octakis(3-thioacetopropyl)octasilsesquioxane has been studied extensively for its potential applications in materials science, biochemistry, and nanotechnology. It has been used as a surfactant to reduce the surface tension of water, as a lubricant for medical implants, and as a coating for medical devices. Octakis(3-thioacetopropyl)octasilsesquioxane has also been studied for its potential applications in drug delivery, as it has been shown to be able to transport drugs across cell membranes. Additionally, Octakis(3-thioacetopropyl)octasilsesquioxane has been studied for its potential use in tissue engineering, as it has been shown to be able to bind to proteins and help promote cell growth.
Mechanism of Action
Octakis(3-thioacetopropyl)octasilsesquioxane works by binding to proteins on the surface of cells. This binding triggers a reaction in the cell that leads to the release of various biological molecules, such as hormones and growth factors. The released molecules then interact with other cells in the body, leading to various physiological effects.
Biochemical and Physiological Effects
Octakis(3-thioacetopropyl)octasilsesquioxane has been shown to have a wide range of biochemical and physiological effects. It has been shown to stimulate cell proliferation, promote wound healing, reduce inflammation, and protect cells from oxidative stress. Additionally, Octakis(3-thioacetopropyl)octasilsesquioxane has been shown to reduce the growth of cancer cells and to stimulate the immune system.
Advantages and Limitations for Lab Experiments
The use of Octakis(3-thioacetopropyl)octasilsesquioxane in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, Octakis(3-thioacetopropyl)octasilsesquioxane can be used to modify the surface of cells, which can be useful for studying cell-cell interactions. However, Octakis(3-thioacetopropyl)octasilsesquioxane is not suitable for all applications, as it is not soluble in water and can be difficult to work with.
Future Directions
The potential applications of Octakis(3-thioacetopropyl)octasilsesquioxane are vast, and there are many directions for future research. These include further studies of its mechanism of action, development of new drug delivery systems, and exploration of its use in tissue engineering. Additionally, further research could be conducted to develop new methods for synthesizing Octakis(3-thioacetopropyl)octasilsesquioxane, as well as to explore its potential use in the production of nanomaterials. Finally, Octakis(3-thioacetopropyl)octasilsesquioxane could be studied for its potential applications in biosecurity and biodegradation.
Synthesis Methods
Octakis(3-thioacetopropyl)octasilsesquioxane is synthesized by a method known as "thiol-ene click chemistry". In this process, the thiol group of one molecule reacts with the alkene group of another molecule to form a covalent bond. This reaction is catalyzed by a copper(I) catalyst, and the resulting product is a polymeric compound containing both thioacetate and alkene groups. The thioacetate groups are then oxidized to form the octakis(3-thioacetopropyl)octasilsesquioxane structure.
properties
IUPAC Name |
S-[3-[3,5,7,9,11,13,15-heptakis(3-acetylsulfanylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H72O20S8Si8/c1-33(41)61-17-9-25-69-49-70(26-10-18-62-34(2)42)52-73(29-13-21-65-37(5)45)54-71(50-69,27-11-19-63-35(3)43)56-75(31-15-23-67-39(7)47)57-72(51-69,28-12-20-64-36(4)44)55-74(53-70,30-14-22-66-38(6)46)59-76(58-73,60-75)32-16-24-68-40(8)48/h9-32H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMRXDHZJVLOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72O20S8Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octakis(3-thioacetopropyl)octasilsesquioxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318914.png)
![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)
![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)
![Calix[7]hydroquinone](/img/structure/B6318946.png)

![2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%](/img/structure/B6318957.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)

![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)

